molecular formula C17H19NO4S2 B3600972 ethyl 5,5-dimethyl-2-[(2-thienylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 5,5-dimethyl-2-[(2-thienylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B3600972
M. Wt: 365.5 g/mol
InChI Key: DWWBKUJXNLBWFD-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-c]pyran, which is a type of heterocyclic compound. Heterocycles are cyclic compounds that contain atoms of at least two different elements. In this case, the ring structure contains carbon and sulfur atoms . The compound also contains an ethyl group (−CH2CH3), a dimethyl group (−CH3), a carbonyl group (C=O), and an amino group (−NH2), all of which can contribute to its chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring, the ethyl group, the dimethyl group, the carbonyl group, and the amino group would all contribute to the overall structure. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino and carbonyl groups are both reactive and could participate in a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions, while the carbonyl group could be involved in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the carbonyl and amino groups could impact the compound’s solubility in different solvents .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling chemicals should be followed. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if applicable. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

Properties

IUPAC Name

ethyl 5,5-dimethyl-2-(thiophene-2-carbonylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-4-21-16(20)13-10-8-17(2,3)22-9-12(10)24-15(13)18-14(19)11-6-5-7-23-11/h5-7H,4,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWBKUJXNLBWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5,5-dimethyl-2-[(2-thienylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5,5-dimethyl-2-[(2-thienylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5,5-dimethyl-2-[(2-thienylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 5,5-dimethyl-2-[(2-thienylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5,5-dimethyl-2-[(2-thienylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 6
ethyl 5,5-dimethyl-2-[(2-thienylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

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